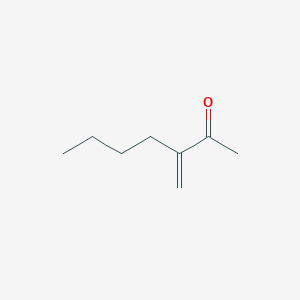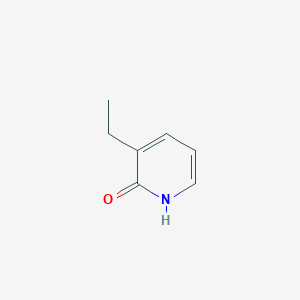
Boc-gly-gly-gly-OH
Overview
Description
“Boc-gly-gly-gly-OH” is a self-assembly of N- and C-protected tetrapeptide . It is a protease cleavable linker used for the antibody-drug conjugate (ADC) .
Synthesis Analysis
Boc-Gly-OH can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . Moreover, it can act as a promoter for the allylation of hydrazones and isatin .Molecular Structure Analysis
The chemical formula of “Boc-gly-gly-gly-OH” is C20H28N4O7 . Its exact mass is 436.20 and its molecular weight is 436.465 .Chemical Reactions Analysis
“Boc-gly-gly-gly-OH” is a protease cleavable linker used for the antibody-drug conjugate (ADC) . The crude peptide was crystallized from ethyl acetate and diethyl ether .Physical And Chemical Properties Analysis
The melting point of “Boc-gly-gly-gly-OH” is 86-89 °C . It is soluble in water .Scientific Research Applications
Peptide Chemistry
Boc-gly-gly-gly-OH is used in the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . This process is crucial for the development of various peptides used in scientific research and pharmaceutical applications.
Neuroprotective Drug Synthesis
This compound plays a significant role in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs . These drugs have potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Allylation of Hydrazones and Isatin
Boc-gly-gly-gly-OH can act as a promoter for the allylation of hydrazones and isatin . This reaction is important in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Environmentally Conscious Peptide Synthesis
Boc-gly-gly-gly-OH is used in environmentally conscious in-water peptide synthesis . This method reduces the use of organic solvents, aligning with the principles of green chemistry.
Solid-Phase Peptide Synthesis
This compound is used in solid-phase peptide synthesis in water . This technique utilizes Boc-amino acids converted to water-dispersible nanoparticles, offering a more environmentally friendly approach to peptide synthesis.
Microwave-Assisted Coupling Reaction
Boc-gly-gly-gly-OH is used in microwave-assisted coupling reactions of nanosized reactants, nanoparticles, and nanomicelles . This method enhances the efficiency of peptide synthesis, reducing reaction times and improving yields.
Safety and Hazards
When handling “Boc-gly-gly-gly-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
“Boc-gly-gly-gly-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . Moreover, it can act as a promoter for the allylation of hydrazones and isatin . These potential applications suggest that “Boc-gly-gly-gly-OH” could have a wide range of uses in future research and development.
Mechanism of Action
Target of Action
Boc-Gly-Gly-Gly-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is primarily used as a protective group for amino acids in peptide synthesis . It protects the amino group of glycine from side reactions during chemical synthesis .
Mode of Action
The compound acts as a protective group by reacting with the amino group of glycine, forming a stable compound that can withstand various chemical reactions . This protection is temporary and can be removed under appropriate conditions, allowing the peptide chain to extend .
Biochemical Pathways
The primary biochemical pathway involved in the action of Boc-Gly-Gly-Gly-OH is peptide synthesis. During this process, the compound is added as a protective group to prevent the amino group of glycine from participating in unwanted side reactions . Once the desired reactions have taken place, the protective group is removed, allowing the peptide chain to continue its extension .
Result of Action
The use of Boc-Gly-Gly-Gly-OH in peptide synthesis results in the successful elongation of peptide chains without interference from side reactions . By protecting the amino group of glycine, it ensures the integrity of the peptide chain and the accuracy of the synthesis process .
Action Environment
The action of Boc-Gly-Gly-Gly-OH is influenced by the conditions of the chemical reaction it is involved in. It is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . During peptide synthesis, the reaction conditions must be carefully controlled to ensure the successful addition and removal of the protective group .
properties
IUPAC Name |
2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONIQQBOSTHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427058 | |
| Record name | BOC-GLY-GLY-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-gly-gly-gly-OH | |
CAS RN |
28320-73-2 | |
| Record name | BOC-GLY-GLY-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


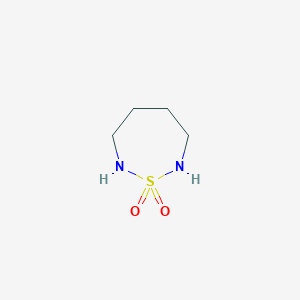
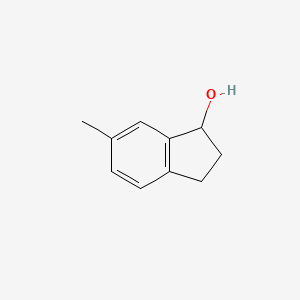
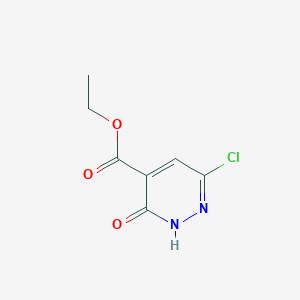

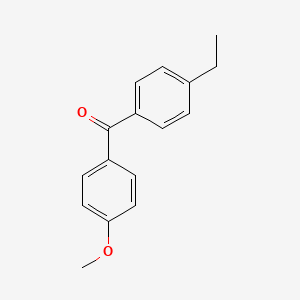
![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)
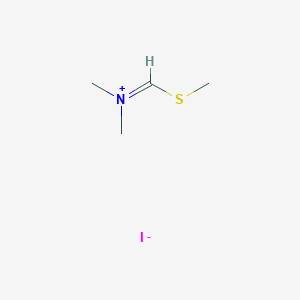


![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
